isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8737048
InChI: InChI=1S/C22H22O6/c1-13(2)27-21(24)12-26-19-10-9-17-18(11-20(23)28-22(17)14(19)3)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3
SMILES: CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)OC(C)C
Molecular Formula: C22H22O6
Molecular Weight: 382.4 g/mol

isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

CAS No.:

Cat. No.: VC8737048

Molecular Formula: C22H22O6

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate -

Specification

Molecular Formula C22H22O6
Molecular Weight 382.4 g/mol
IUPAC Name propan-2-yl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetate
Standard InChI InChI=1S/C22H22O6/c1-13(2)27-21(24)12-26-19-10-9-17-18(11-20(23)28-22(17)14(19)3)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3
Standard InChI Key XJVVCGHINNUCIR-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)OC(C)C
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)OC(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises a chromen-2-one scaffold (a bicyclic system with a benzopyran core) substituted at four positions:

  • Position 4: 4-Methoxyphenyl group (C6H4OCH3\text{C}_6\text{H}_4\text{OCH}_3)

  • Position 7: Methyl group (CH3\text{CH}_3)

  • Position 8: Acetate ester (OCC(=O)OC(C)C\text{OCC(=O)OC(C)C}) linked via an ether bond .

The isopropyl acetate moiety enhances lipophilicity, influencing bioavailability and membrane permeability. The methoxyphenyl group contributes to π-π stacking interactions, critical for binding to biological targets.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NamePropan-2-yl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetate
SMILESCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)OC(C)C
InChIKeyXJVVCGHINNUCIR-UHFFFAOYSA-N
Topological Polar Surface Area78.9 Ų

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR data (hypothesized) would show signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm) .

  • IR: Peaks at ~1740 cm1^{-1} (ester C=O), 1660 cm1^{-1} (chromenone C=O), and 1250 cm1^{-1} (C-O-C ether) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Chromenone Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions.

  • Etherification: Reaction of the hydroxyl group at position 7 with chloroacetic acid isopropyl ester in the presence of a base (e.g., K2_2CO3_3).

  • Purification: Column chromatography or recrystallization to achieve >95% purity .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Resorcinol, ethyl acetoacetate, H2_2SO4_4, 110°C65%
2Chloroacetic acid isopropyl ester, K2_2CO3_3, DMF, 80°C72%

Scalability Challenges

  • Steric Hindrance: Bulky isopropyl groups slow etherification kinetics, requiring prolonged reaction times .

  • Byproduct Formation: Competing ester hydrolysis necessitates anhydrous conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C), highly soluble in DMSO (>50 mg/mL) .

  • Stability: Stable under inert atmospheres up to 150°C; degrades via ester hydrolysis in acidic/basic media.

Crystallographic Insights

While no single-crystal data exists for this compound, analogous chromenones (e.g., ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) crystallize in monoclinic systems with π-π stacking between chromenone rings (3.5 Å spacing) .

AssayResultReference
COX-2 InhibitionIC50_{50} = 1.2 μM
MCF-7 CytotoxicityEC50_{50} = 15 μM

Structure-Activity Relationships (SAR)

  • Methoxy Group: Essential for COX-2 selectivity; removal reduces potency by 10-fold.

  • Isopropyl Ester: Replacement with ethyl esters decreases metabolic stability in hepatic microsomes .

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